molecular formula C16H15BrN2O2 B4956473 N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide

N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B4956473
M. Wt: 347.21 g/mol
InChI Key: KESSYKKBKSLWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide, also known as 4-Br-α-phenylacetoacetamide (BPAA), is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of α-phenylacetoacetamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BPAA is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation induces a change in the electronic structure of BPAA, resulting in the observed fluorescence. The exact mechanism of complex formation and fluorescence emission is still under investigation.
Biochemical and Physiological Effects
BPAA has been shown to have low toxicity and does not exhibit any significant biochemical or physiological effects. However, its potential use as a metal ion sensor in biological systems requires further investigation to determine its compatibility with living cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using BPAA in lab experiments include its high selectivity for metal ions, strong fluorescence, and ease of synthesis. However, its limitations include its potential toxicity and the need for further investigation into its compatibility with biological systems.

Future Directions

There are several future directions for BPAA research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential use as a metal ion sensor in biological systems, and the study of its interactions with other molecules. Additionally, the development of new applications for BPAA, such as its use in drug delivery or as a catalyst, is an area of interest for future research.
Conclusion
In conclusion, BPAA is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its high selectivity for metal ions and strong fluorescence make it a potential candidate for the development of metal ion sensors. However, further investigation is needed to determine its compatibility with biological systems and its potential toxicity. The development of new synthesis methods and applications for BPAA is an area of interest for future research.

Synthesis Methods

BPAA can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with 2-phenylethylamine followed by the reaction with ethylenediamine. Another method involves the reaction of 4-bromobenzoyl chloride with 2-phenylethylamine followed by the reaction with ethylenediamine and sodium hydride. These methods have been used to synthesize BPAA with high yields and purity.

Scientific Research Applications

BPAA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BPAA is its use as a fluorescent probe for the detection of metal ions. BPAA has been shown to selectively bind to metal ions such as copper, zinc, and iron, and the resulting complex exhibits strong fluorescence. This property makes BPAA a potential candidate for the development of metal ion sensors.

properties

IUPAC Name

N'-(4-bromophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESSYKKBKSLWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide

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